5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Overview
Description
5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a butyl chain
Preparation Methods
The synthesis of 5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Substitution with piperazine: The pyrimidinone core is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a suitable base such as potassium carbonate in a solvent like chloroform.
Introduction of the butyl group: The final step involves the alkylation of the pyrimidinone derivative with a butyl halide under basic conditions to introduce the butyl chain.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: The compound’s interactions with various biological targets are studied using molecular docking and in silico approaches to understand its binding affinity and mechanism of action.
Mechanism of Action
The mechanism of action of 5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are reduced.
Comparison with Similar Compounds
Similar compounds to 5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one include other pyrimidinone derivatives and piperazine-containing compounds. Some examples are:
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also exhibit acetylcholinesterase inhibitory activity and are studied for their potential therapeutic applications in neurodegenerative diseases.
Triazole-pyrimidine hybrids: These compounds are investigated for their neuroprotective and anti-inflammatory properties, similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-5-6-18-15(2)21-20(22-19(18)25)24-13-11-23(12-14-24)16-7-9-17(26-3)10-8-16/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCACEVNFVJVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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